
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, commonly known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PDIC is a heterocyclic compound that contains a carboxylic acid and an enone functional group, which makes it a versatile molecule for various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Tetrahydroisoquinolines, including those related to "2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid," have been synthesized through diastereoselective alkylation, demonstrating their relevance in constructing complex natural products and alkaloids, such as (+)-corlumine (Huber & Seebach, 1987).
- Research into pyrrolo- and isoindoloquinazolinones has shown that aroylpropionic acids can react with aminocarboxamides to produce saturated or partially saturated derivatives, highlighting the molecule's flexibility in creating diverse heterocyclic structures (Sohár, Csámpai, Szabó, & Stájer, 2004).
Biological Activity Exploration
- The molecule's derivatives have been explored for their antiallergic activities, with some showing significant potential in rat models, indicating the relevance of these compounds in developing new therapeutic agents (Erickson et al., 1978).
- Studies on the NMDA receptor antagonism have utilized similar compounds to understand the conformational and stereochemical requirements for binding and inhibition, contributing to the development of neuroprotective drugs (Carling et al., 1992).
Chemical Transformations and Mechanisms
- Sodium borohydride in combination with carboxylic acids has been shown to be a powerful reducing system for a variety of functional groups, indicating the molecule's utility in synthetic chemistry for reducing and N-alkylating heterocycles (Gribble, 1999).
- The molecule's ester derivatives have been synthesized, and their molecular and crystal structures analyzed, contributing to the understanding of structural influences on reactivity and physical properties (Rudenko et al., 2012).
Propiedades
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)8-14/h2-4,7H,1,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKBOBRZXGBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


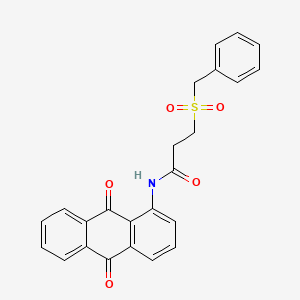
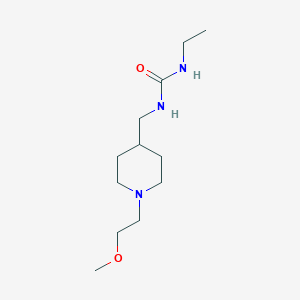
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)
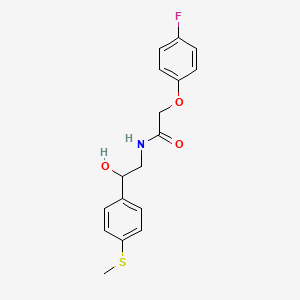
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)
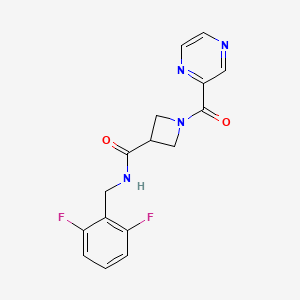

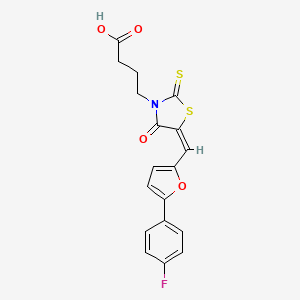
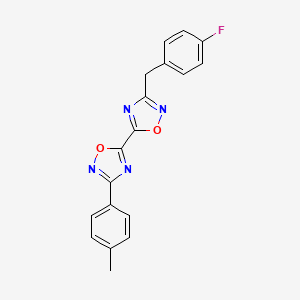
![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)
![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)